

Adjusting SR 142948 protocols for different cell lines or animal strains

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Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775

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Technical Support Center: SR 142948

Welcome to the technical support center for **SR 142948**, a potent and selective non-peptide antagonist of the neuropeptide Y receptor 1 (NTS1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the effective use of **SR 142948** in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What is **SR 142948** and what is its primary mechanism of action?

A1: **SR 142948** is a selective antagonist of the neuropeptide Y receptor 1 (NTS1), a G protein-coupled receptor (GPCR). It functions by competitively binding to NTS1, thereby blocking the downstream signaling pathways typically initiated by the endogenous ligand, neuropeptide Y (NPY). [1] Key inhibitory actions include the prevention of NPY-induced inositol monophosphate formation and intracellular calcium mobilization.[1][2][3]

Q2: In which cell lines has **SR 142948** been shown to be effective?

A2: **SR 142948** has demonstrated potent antagonist activity in cell lines endogenously expressing or engineered to express NTS1. Commonly cited examples include human colon adenocarcinoma HT-29 cells and Chinese Hamster Ovary (CHO) cells stably transfected with

the human NTS1 receptor (h-NTR1-CHO).[1][2][3] The effectiveness in other cell lines will depend on the expression level of NTS1.

Q3: What are the recommended storage conditions for **SR 142948**?

A3: For long-term storage, it is recommended to store **SR 142948** as a solid at +4°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation, it is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[1]

Q4: What are the known in vivo effects of **SR 142948** in animal models?

A4: In animal models such as mice and rats, **SR 142948** has been shown to be orally active and capable of crossing the blood-brain barrier.[1] It effectively blocks neuropeptides-induced physiological responses, including hypothermia, analgesia, and turning behavior.[1][3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with **SR 142948**.

Issue 1: Low or no antagonist activity observed in a new cell line.

- Question: I am not observing the expected antagonist effect of **SR 142948** in my cell line of interest. What could be the reason?
 - Answer:
 - Confirm NTS1 Expression: The primary reason for a lack of effect is often low or absent expression of the neuropeptide Y receptor 1 (NTS1) in the chosen cell line. It is crucial to verify NTS1 mRNA and protein expression levels in your specific cell line using techniques like RT-PCR or Western blotting. For example, studies have shown variable NTS1 expression across different human colon cancer cell lines.[4]
 - Optimize **SR 142948** Concentration: The effective concentration of **SR 142948** is dependent on the density of NTS1 receptors on the cell surface.[5] For cell lines with lower receptor expression, a higher concentration of the antagonist may be required to achieve

a significant effect. Perform a dose-response curve to determine the optimal IC₅₀ for your specific cell line.

- Check Agonist Concentration: The observed potency of an antagonist is influenced by the concentration of the agonist (neurotensin) used. Ensure you are using an appropriate concentration of neurotensin to elicit a submaximal response, which will allow for a clear window to observe antagonism.
- Incubation Time: Ensure sufficient pre-incubation time with **SR 142948** to allow it to bind to the receptor before adding the agonist. A pre-incubation time of 30-60 minutes is generally recommended.[1]

Issue 2: Poor solubility of **SR 142948** in aqueous solutions.

- Question: I am having difficulty dissolving **SR 142948** for my in vitro experiments. How can I improve its solubility?
- Answer:
 - Use of Organic Solvents: **SR 142948** is soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
 - Sonication and Warming: If precipitation occurs upon dilution, gentle warming and sonication can aid in dissolution.[1]
 - Use of Solubilizing Agents: For in vivo preparations, co-solvents and solubilizing agents are often necessary. Formulations using DMSO, PEG300, Tween-80, or SBE-β-CD have been reported.[1]

Issue 3: Inconsistent results in in vivo experiments.

- Question: My in vivo results with **SR 142948** are variable between animals. What factors should I consider?
- Answer:

- Vehicle Selection: The choice of vehicle for in vivo administration is critical and can significantly impact drug delivery and animal welfare.^{[6][7]} Several vehicle formulations are available for **SR 142948**, including combinations of DMSO, PEG300, Tween-80, saline, and corn oil.^[1] It is essential to perform a vehicle tolerability study in your specific animal strain to rule out any adverse effects from the vehicle itself.
- Route of Administration and Pharmacokinetics: **SR 142948** can be administered orally (p.o.) or intraperitoneally (i.p.).^{[1][3]} The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, can vary between different animal species and even strains.^{[8][9]} Consider the timing of your experimental endpoint relative to the known pharmacokinetic profile of **SR 142948**.
- Animal Strain Differences: Different strains of mice or rats can exhibit variations in drug metabolism and physiological responses. It is important to be consistent with the animal strain used and to consult the literature for any known strain-specific differences in neurotensin signaling or drug metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data for **SR 142948** in various experimental systems.

Table 1: In Vitro Efficacy of **SR 142948**

Cell Line	Assay	IC50 (nM)	Reference
h-NTR1-CHO	[125I-Tyr3]NT Binding	1.19	[1]
HT-29	[125I-Tyr3]NT Binding	0.32	[1]
Adult Rat Brain	[125I-Tyr3]NT Binding	3.96	[1]
HT-29	NT-induced Inositol Monophosphate Formation	3.9	[1][2][3]

Table 2: In Vivo Efficacy of **SR 142948**

Animal Model	Route of Administration	Dose Range	Observed Effect	Reference
Mice	p.o.	2 µg/kg	Inhibition of NT-induced turning behavior	[1]
Mice	p.o.	4 mg/kg	54% blockade of NT-induced hypothermia	[1]
Rats	p.o.	2 mg/kg	53% blockade of NT-induced hypothermia	[1]
Rats	i.p.	0.01 - 0.3 mg/kg	Dose-dependent prevention of NT-enhanced ACh release	[1]

Experimental Protocols

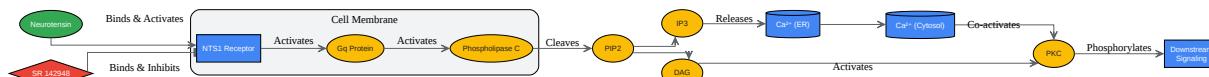
Protocol 1: In Vitro Inhibition of Neurotensin-Induced Calcium Mobilization

This protocol describes a method to assess the antagonist activity of **SR 142948** by measuring its ability to inhibit neurotensin-induced intracellular calcium mobilization in h-NTR1-CHO cells.

- Cell Preparation:
 - Culture h-NTR1-CHO cells in appropriate media until they reach 80-90% confluency.
 - Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
- Calcium Indicator Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

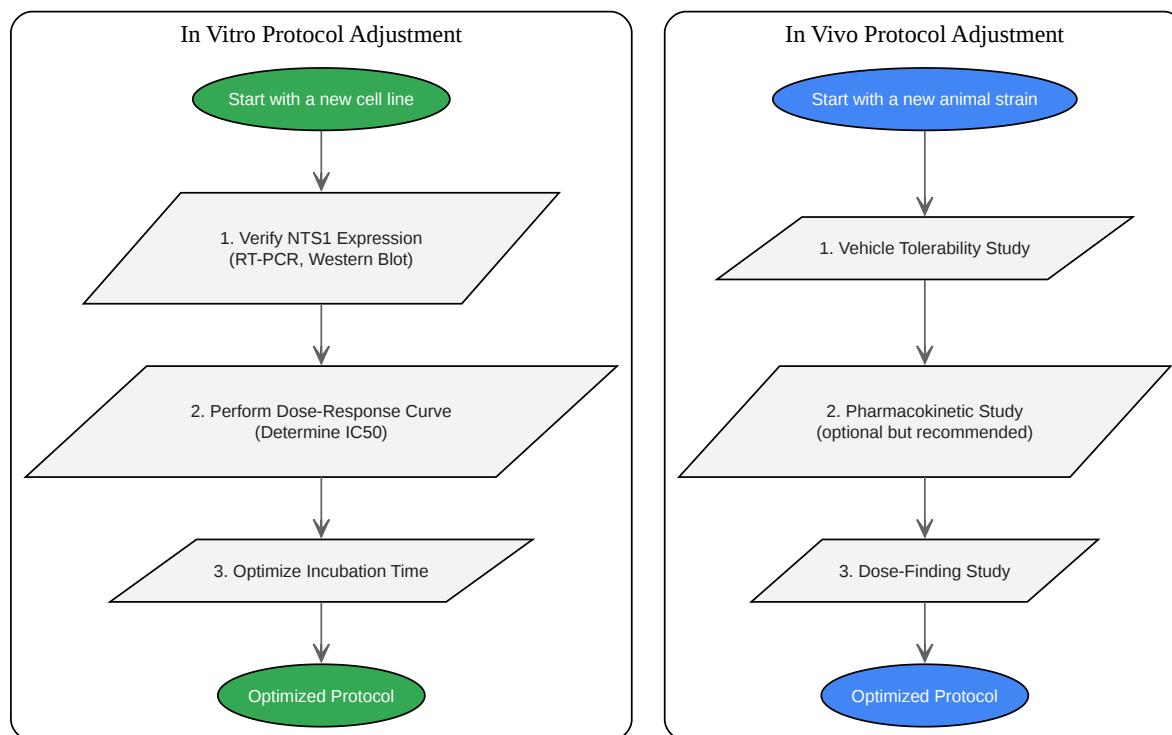
- Remove the culture medium from the wells and add the loading buffer.
- Incubate the plate at 37°C for 60-90 minutes in the dark.
- **SR 142948 Treatment:**
 - Prepare a serial dilution of **SR 142948** in a suitable assay buffer.
 - Wash the cells gently with the assay buffer to remove excess dye.
 - Add the different concentrations of **SR 142948** to the respective wells.
 - Incubate the plate at 37°C for 30-60 minutes.
- **Neurotensin Stimulation and Measurement:**
 - Prepare a solution of neurotensin at a concentration known to elicit a submaximal response (e.g., EC80).
 - Use a fluorescence plate reader equipped with an injector to add the neurotensin solution to the wells.
 - Measure the fluorescence intensity before and after the addition of neurotensin. The change in fluorescence corresponds to the intracellular calcium concentration.
- **Data Analysis:**
 - Calculate the percentage of inhibition of the neurotensin response for each concentration of **SR 142948**.
 - Plot the percentage of inhibition against the logarithm of the **SR 142948** concentration to determine the IC50 value.

Visualizations



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Caption: Signaling pathway of the NTS1 receptor and the inhibitory action of **SR 142948**.



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Caption: Logical workflow for adjusting **SR 142948** protocols for new experimental models.

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